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molecular formula C13H9ClO3 B8648990 6-(Chlorocarbonyl)naphthalen-2-yl acetate CAS No. 121714-82-7

6-(Chlorocarbonyl)naphthalen-2-yl acetate

Cat. No. B8648990
M. Wt: 248.66 g/mol
InChI Key: GQAXSRIBRIMFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531691B2

Procedure details

1 g (0.1 mole) of 2-acetoxy-6-naphthoic acid, 0.1 g of N,N-dimethylformamide and 185 g of tetrahydrofuran were fed into. 300 ml-glass container. To this mixture, 23.9 g of thionyl chloride was added dropwise at room temperature under stirring. Then, the reaction was heated to 50° C. and kept at this temperature for 30 minutes. From the resulting mixture, tetrahydrofuran and the excess thionyl chloride were distilled out using a rotary evaporator to give 24.9 g (0.1 mole) of 2-acetoxy-6-naphthoic acid chloride.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Quantity
185 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:15]([OH:17])=O)[CH:11]=2)[CH:6]=1)(=[O:3])[CH3:2].S(Cl)([Cl:20])=O>CN(C)C=O.O1CCCC1>[C:1]([O:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:15]([Cl:20])=[O:17])[CH:11]=2)[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC1=CC2=CC=C(C=C2C=C1)C(=O)O
Step Two
Name
Quantity
23.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
CN(C=O)C
Step Four
Name
Quantity
185 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
From the resulting mixture, tetrahydrofuran and the excess thionyl chloride were distilled out
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OC1=CC2=CC=C(C=C2C=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol
AMOUNT: MASS 24.9 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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